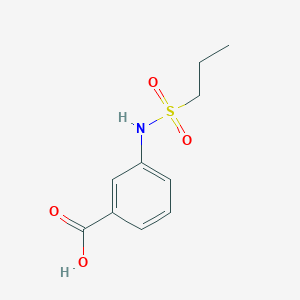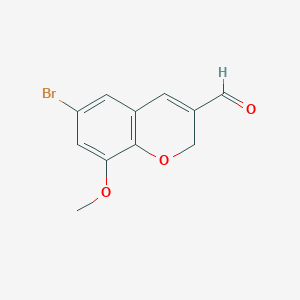![molecular formula C16H20BrNO4 B1285861 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 939757-97-8](/img/structure/B1285861.png)
4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bromophenyl-pyrrolidine derivatives and their properties, synthesis, and potential applications.
Synthesis Analysis
The synthesis of bromophenyl-pyrrolidine derivatives can involve multiple steps, including resolution of diastereomeric compounds, column chromatography, and cyclization reactions. For instance, the enantiomers of a related antilipidemic agent were prepared using Chiralcel OJ column chromatography and by resolution of diastereomeric compounds followed by deamination . Another example includes the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives via Japp-Klingemann and Fischer indole cyclization reactions . These methods highlight the complexity and the precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular and vibrational structure of bromophenyl-pyrrolidine derivatives can be characterized using various spectroscopic techniques. For example, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was characterized by FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy . The geometry of the molecule was optimized using computational methods, and the stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The reactivity of bromophenyl-pyrrolidine derivatives can be inferred from their molecular electrostatic potential (MEP) surface maps, which indicate the donor and acceptor atoms within the molecule and provide information about charge transfer . Additionally, the synthesis of related compounds often involves electrophilic substitution reactions, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-pyrrolidine derivatives can be deduced from their molecular structures and the intermolecular interactions they participate in. For instance, the crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, is stabilized by intermolecular and intramolecular C—H⋯O hydrogen bonds, indicating the potential for solid-state stability . The spectroscopic analyses provide additional data on the physical properties, such as the vibrational frequencies and chemical shifts, which are crucial for understanding the behavior of these compounds under different conditions .
Applications De Recherche Scientifique
Synthesis and Optimization
- Ennis et al. (1999) describe the synthesis of a related compound, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, using a Pd/C-mediated Suzuki coupling approach. This method has been optimized for multikilogram-scale synthesis, indicating potential for large-scale production of similar compounds (Ennis et al., 1999).
Biological Activity
- Rezai et al. (2018) synthesized a derivative, 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, and tested its antioxidant and anticholinergic activities. The study found significant antioxidant properties, suggesting potential therapeutic applications (Rezai et al., 2018).
Medicinal Chemistry
- Ohno et al. (1999) synthesized enantiomers of a compound structurally similar to 4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, exploring its potential as an antilipidemic agent. This indicates possible applications in the development of lipid-lowering medications (Ohno et al., 1999).
Chemical Synthesis and Characterization
- A study by Mogulaiah et al. (2018) involved synthesizing derivatives of a similar compound, pyrrolidine-1-carboxylic acid, for characterization and potential applications in pharmaceuticals (Mogulaiah et al., 2018).
Crystallography and Molecular Structure
- Balderson et al. (2007) analyzed the crystal structure of a compound with a bromophenyl group and pyrrolidine-2-ylidene, providing insight into the molecular structure and hydrogen-bonding patterns, essential for understanding drug interactions and chemical properties (Balderson et al., 2007).
Tyrosinase Inhibition
- Kwong et al. (2017) synthesized biphenyl ester derivatives for studying their inhibition of tyrosinase, an enzyme important in melanin synthesis. This research points to potential cosmetic or dermatological applications (Kwong et al., 2017).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJJGPIDKFWKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585620 |
Source


|
| Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
939757-97-8 |
Source


|
| Record name | 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)










